3,4-Bis(trifluoromethyl)benzyl alcohol, 97%
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Overview
Description
3,4-Bis(trifluoromethyl)benzyl alcohol, or 3,4-BTFB, is an organic compound with a molecular formula of C9H7F6O. It is a colorless liquid that is soluble in organic solvents and has a strong odor. 3,4-BTFB has been used in various scientific research applications, including its use as a reagent in organic synthesis, as a catalyst for various reactions, and as a fluorescent marker for biological systems.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 3,4-Bis(trifluoromethyl)benzyl alcohol involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.
Starting Materials
2,3,4,5,6-Pentafluorotoluene, Benzyl bromide, Sodium hydroxide, Hydrochloric acid, Sodium bicarbonate, Sodium sulfate, Methanol, Wate
Reaction
Step 1: 2,3,4,5,6-Pentafluorotoluene is reacted with benzyl bromide in the presence of sodium hydroxide to form 3-benzyl-2,4,5,6-tetrafluorotoluene., Step 2: 3-benzyl-2,4,5,6-tetrafluorotoluene is then reacted with hydrochloric acid to form 3-benzyl-2,4,5,6-tetrafluorotoluene hydrochloride., Step 3: The hydrochloride salt is then treated with sodium bicarbonate to liberate the free base, which is extracted with methanol., Step 4: The methanol extract is then dried over sodium sulfate and concentrated to yield 3-benzyl-2,4,5,6-tetrafluorotoluene., Step 5: 3-benzyl-2,4,5,6-tetrafluorotoluene is then reacted with sodium trifluoroacetate in the presence of palladium on carbon to form 3,4-bis(trifluoromethyl)benzyl alcohol., Step 6: The final product is purified by recrystallization from a suitable solvent to yield 3,4-Bis(trifluoromethyl)benzyl alcohol with a purity of 97%.
Scientific Research Applications
3,4-BTFB has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst for various reactions, and as a fluorescent marker for biological systems. In addition, 3,4-BTFB has been used as a reagent in the synthesis of a variety of organic compounds, such as heterocyclic compounds, amino acids, and polymers. It has also been used as a catalyst in the synthesis of polymers and as a fluorescent marker for the detection of proteins and other biomolecules.
Mechanism Of Action
The mechanism of action of 3,4-BTFB is not fully understood. However, it is known that it is a strong Lewis acid and has a high affinity for electron-rich molecules. This allows it to act as a catalyst in various reactions, such as the synthesis of polymers. In addition, its fluorescence properties allow it to be used as a marker for the detection of proteins and other biomolecules.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3,4-BTFB are not fully understood. However, it is known that it is a strong Lewis acid and has a high affinity for electron-rich molecules. This could potentially lead to the disruption of biochemical processes in cells and tissues. In addition, its fluorescence properties could potentially lead to the disruption of normal cellular processes.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3,4-BTFB in lab experiments is its low cost and easy availability. In addition, it is a strong Lewis acid and has a high affinity for electron-rich molecules, which makes it an ideal reagent for a variety of organic synthesis reactions. However, its use in lab experiments is limited by its strong odor and its potential to disrupt biochemical processes in cells and tissues.
Future Directions
There are a number of potential future directions for 3,4-BTFB. One potential direction is the use of 3,4-BTFB as a fluorescent marker for the detection of proteins and other biomolecules. Another potential direction is the use of 3,4-BTFB as a catalyst for the synthesis of polymers. Finally, further research could be conducted to investigate the potential biochemical and physiological effects of 3,4-BTFB.
properties
IUPAC Name |
[3,4-bis(trifluoromethyl)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6O/c10-8(11,12)6-2-1-5(4-16)3-7(6)9(13,14)15/h1-3,16H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPRUMAURJLDJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Bis(trifluoromethyl)benzyl alcohol |
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